molecular formula C15H15ClN2S B5862351 N-benzyl-N'-(3-chlorobenzyl)thiourea

N-benzyl-N'-(3-chlorobenzyl)thiourea

Cat. No.: B5862351
M. Wt: 290.8 g/mol
InChI Key: JGLACVXXERINCP-UHFFFAOYSA-N
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Description

N-Benzyl-N'-(3-chlorobenzyl)thiourea is a disubstituted thiourea derivative featuring a benzyl group and a 3-chlorobenzyl group attached to the thiourea core (-NH-CS-NH-). Thioureas are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur, conferring distinct electronic and steric properties. The benzyl and 3-chlorobenzyl substituents introduce aromaticity and halogen-mediated lipophilicity, which influence solubility, reactivity, and biological interactions.

The 3-chlorobenzyl moiety enhances electron-withdrawing effects and may improve binding to hydrophobic pockets in biological targets, as seen in structurally similar EGFR inhibitors .

Properties

IUPAC Name

1-benzyl-3-[(3-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2S/c16-14-8-4-7-13(9-14)11-18-15(19)17-10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLACVXXERINCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Thiourea derivatives are tailored by varying substituents on the nitrogen atoms. Key structural distinctions between N-benzyl-N'-(3-chlorobenzyl)thiourea and analogs include:

  • Substituent Electronic Effects: Benzyl vs. Chloro Positioning: Meta-chloro (3-chlorobenzyl) substituents balance steric bulk and electronic effects compared to ortho- or para-chloro analogs, which may hinder binding or alter dipole moments .
  • Hydrogen Bonding and Coordination :

    • Pyridyl-containing derivatives (e.g., N-(2-chlorobenzoyl)-N'-(3-pyridyl)thiourea) exhibit metal-coordination capabilities via the pyridyl nitrogen, unlike benzyl/chlorobenzyl derivatives .
    • Acetamido-substituted analogs (e.g., N-benzyl-N'-(2'-acetamido)thiourea) form intramolecular hydrogen bonds, stabilizing specific conformations .

Physicochemical Properties

A comparative analysis of molecular weights, solubilities, and lipophilicities is summarized below:

Compound Name R1 R2 Molecular Formula Molecular Weight (g/mol) Key Physicochemical Properties Reference
This compound Benzyl 3-Chlorobenzyl C15H15ClN2S 290.81 High lipophilicity (ClogP ~3.8*)
N-Benzyl-N'-(2'-acetamido)thiourea Benzyl 2'-Acetamido C10H13N3OS 223.29 Moderate solubility in polar solvents
N-(3-Chlorobenzoyl)-N'-(2,6-dimethylphenyl)thiourea 3-Chlorobenzoyl 2,6-Dimethylphenyl C16H15ClN2OS 318.82 Low aqueous solubility
N-(3-Chlorophenyl)-N'-(4-fluorobenzoyl)thiourea 3-Chlorophenyl 4-Fluorobenzoyl C14H10ClFN2OS 308.76 Enhanced metabolic stability

*Estimated using substituent contributions.

  • Lipophilicity: The 3-chlorobenzyl group increases ClogP compared to non-halogenated analogs, favoring membrane permeability but reducing aqueous solubility.
  • Solubility : Benzoyl-containing derivatives (e.g., N-(3-chlorobenzoyl)-N'-(2,6-dimethylphenyl)thiourea) exhibit lower solubility due to aromatic stacking .

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